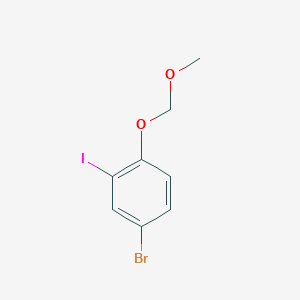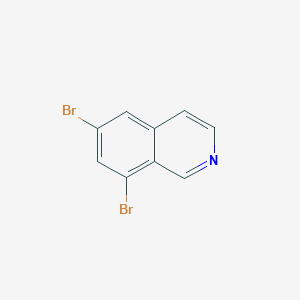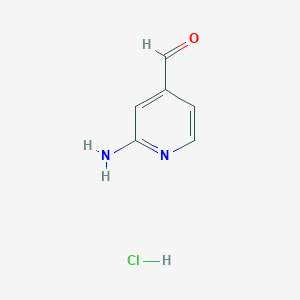
copper;pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper;pyridine-2-carboxylic acid can be synthesized through the reaction of copper(II) salts, such as copper(II) acetate, with pyridine-2-carboxylic acid in a suitable solvent like methanol. The reaction typically occurs at room temperature under aerobic conditions, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Copper;pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the copper ion changes its oxidation state.
Reduction: Reduction reactions can also occur, involving the gain of electrons by the copper ion.
Substitution: The compound can undergo substitution reactions, where ligands around the copper ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce copper(III) complexes, while reduction reactions may yield copper(I) complexes .
Wissenschaftliche Forschungsanwendungen
Copper;pyridine-2-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of copper;pyridine-2-carboxylic acid involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing cellular processes and pathways. The pyridine-2-carboxylic acid ligand helps stabilize the copper ion and enhances its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) acetate: Another copper complex with different ligands.
Copper(II) sulfate: A common copper salt used in various applications.
Pyridine-2,6-dicarboxylic acid: A similar ligand with two carboxylic acid groups.
Uniqueness
Copper;pyridine-2-carboxylic acid is unique due to its specific ligand, pyridine-2-carboxylic acid, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications, such as catalysis and material synthesis .
Eigenschaften
Molekularformel |
C12H10CuN2O4 |
|---|---|
Molekulargewicht |
309.76 g/mol |
IUPAC-Name |
copper;pyridine-2-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.Cu/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |
InChI-Schlüssel |
HSLXSZISQMKXDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)

![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)



![6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12099548.png)

![[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B12099561.png)
![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)



